

Sodium dichromate dihydrate chemical formula and structure

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Compound of Interest

Compound Name: Sodium dichromate dihydrate

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Sodium Dichromate Dihydrate: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Sodium dichromate dihydrate ($\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$) is an inorganic compound that serves as a primary source of chromium for numerous industrial applications and as a potent oxidizing agent in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical formula, structure, physicochemical properties, and key experimental protocols relevant to its synthesis and analysis.

Chemical Formula and Structure

The chemical formula for **sodium dichromate dihydrate** is $\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$. [1][3] Its IUPAC name is disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate.[4] The compound consists of two sodium ions (Na^+), one dichromate ion ($\text{Cr}_2\text{O}_7^{2-}$), and two water molecules of crystallization.[4][5] The dichromate anion features two tetrahedral CrO_4 units sharing a common oxygen atom.

Physicochemical Properties

Sodium dichromate dihydrate presents as a bright orange-red, odorless, crystalline solid.[1][2][3] It is highly soluble in water, a characteristic that distinguishes it from its potassium

counterpart, and is also soluble in methanol and ethanol.[2] The compound is deliquescent, meaning it has a strong tendency to absorb moisture from the air.[6]

Table 1: Physical and Chemical Properties of **Sodium Dichromate Dihydrate**

Property	Value	References
Molecular Formula	$\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$	[1][7]
Molecular Weight	298.00 g/mol	[1][4]
CAS Number	7789-12-0	[1][8]
Appearance	Bright orange-red crystalline solid	[1][3][8]
Density	2.35 g/cm ³	[3][8]
Melting Point	91-100 °C (loses water)	[9][8]
Anhydrous Melting Point	356.7 °C	[2][3][10]
Boiling Point	Decomposes at 400 °C	[2][3][9]
Solubility in Water	731.8 g/L at 20 °C	[3][10]
pH	3.5 (100 g/L solution at 20 °C)	[3][10]

Crystallographic Data

Studies on the crystal structure of **sodium dichromate dihydrate** indicate a monoclinic crystal system.[11][12]

Table 2: Crystallographic Data for **Sodium Dichromate Dihydrate**

Parameter	Value	References
Crystal System	Monoclinic	[11][12]
Space Group	P2 ₁ /m	[11]
Unit Cell Dimensions	a = 6.05 Å, b = 10.5 Å, c = 12.6 Å	[11][12]
Angle (β)	94.9°	[11][12]

Experimental Protocols

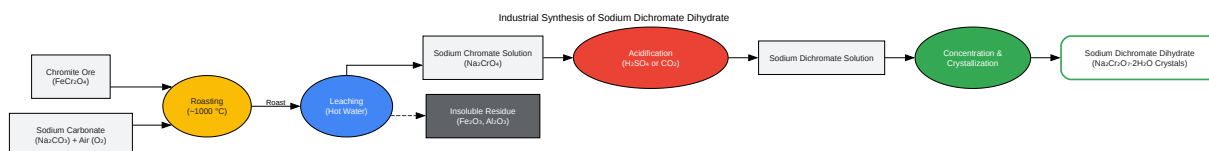
Industrial Synthesis from Chromite Ore

The large-scale production of sodium dichromate involves a multi-step process starting from chromium(III) oxide-containing ores, primarily chromite.[2][13]

Methodology:

- Alkaline Roasting: Chromite ore is fused with a base, typically sodium carbonate (soda ash), and sometimes lime, in a rotary kiln at approximately 1000 °C in the presence of air (oxygen).[2][14] This oxidative fusion converts the insoluble chromium(III) oxide into soluble sodium chromate (Na₂CrO₄).
 - $2 \text{Cr}_2\text{O}_3 + 4 \text{Na}_2\text{CO}_3 + 3 \text{O}_2 \rightarrow 4 \text{Na}_2\text{CrO}_4 + 4 \text{CO}_2$ [2]
- Leaching: The resulting calcined material, known as the "roast," is leached with hot water to dissolve the sodium chromate.[2][15] Other ore components like iron and aluminum compounds remain largely insoluble and can be separated by filtration.[2][13]
- Acidification and Conversion: The filtered sodium chromate solution is acidified. This is typically achieved by treatment with sulfuric acid or by sparging with carbon dioxide under pressure.[2][15] Acidification converts the yellow chromate solution to the orange dichromate solution.[2]
 - $2 \text{Na}_2\text{CrO}_4 + \text{H}_2\text{SO}_4 \rightarrow \text{Na}_2\text{Cr}_2\text{O}_7 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O}$ [2]
 - $2 \text{Na}_2\text{CrO}_4 + 2 \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Na}_2\text{Cr}_2\text{O}_7 + 2 \text{NaHCO}_3$ [2]

- Crystallization: The sodium dichromate solution is concentrated by evaporation and then cooled, causing the dihydrate form ($\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$) to crystallize out.[2][15] The crystals are then separated from the mother liquor and dried.[15]



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Industrial Synthesis Workflow

Laboratory Purification: Recrystallization

For achieving higher purity, commercial-grade **sodium dichromate dihydrate** can be purified by recrystallization from water.

Methodology:

- Prepare a saturated solution of **sodium dichromate dihydrate** in a minimal amount of hot deionized water. The high solubility at elevated temperatures is leveraged in this step.[9][16]
- Filter the hot solution through a pre-heated funnel to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then chill further in an ice bath to maximize crystal formation.
- Collect the resulting orange-red crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

- Dry the purified crystals. Note that prolonged heating at 100°C will lead to dehydration, forming the anhydrous salt.[\[9\]](#)[\[16\]](#)[\[17\]](#)

Analytical Protocol: Assay by Redox Titration

The purity (assay) of a sodium dichromate sample can be accurately determined by iodometric titration, which relies on its strong oxidizing properties.[\[17\]](#)

Methodology:

- Sample Preparation: Accurately weigh approximately 0.2 g of the **sodium dichromate dihydrate** sample and dissolve it in 200 mL of deionized water.
- Reaction: To the solution, add 7 mL of concentrated hydrochloric acid and 3 g of potassium iodide (KI). The dichromate will oxidize the iodide ions to iodine (I₂), resulting in a color change. The solution itself is reduced, indicated by a change to a greenish color.
 - $\text{Cr}_2\text{O}_7^{2-} + 14 \text{H}^+ + 6 \text{I}^- \rightarrow 2 \text{Cr}^{3+} + 3 \text{I}_2 + 7 \text{H}_2\text{O}$
- Incubation: Mix the solution thoroughly and allow it to stand in the dark for 10 minutes to ensure the reaction goes to completion.
- Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) volumetric solution.
 - $\text{I}_2 + 2 \text{S}_2\text{O}_3^{2-} \rightarrow 2 \text{I}^- + \text{S}_4\text{O}_6^{2-}$
- Endpoint Detection: As the endpoint is approached (the dark brown/red color of the iodine fades to yellow), add a few drops of starch indicator solution. This will form a deep blue complex with the remaining iodine.
- Continue the titration dropwise until the blue color disappears, leaving a clear, greenish-blue solution. This marks the endpoint.
- Calculation: The concentration of the **sodium dichromate dihydrate** is calculated based on the volume of sodium thiosulfate solution used. One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.004967 g of Na₂Cr₂O₇·2H₂O.[\[17\]](#)

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